molecular formula C15H16N4O2S2 B2713177 2,4-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide CAS No. 1903172-19-9

2,4-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide

Cat. No. B2713177
CAS RN: 1903172-19-9
M. Wt: 348.44
InChI Key: ZAINNMUUNLBSNF-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H16N4O2S2 and its molecular weight is 348.44. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Transformations

2,4-Dimethyl-N-(2-(2-Methyl-4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide, due to its complex structure, plays a significant role in chemical synthesis and transformations. For instance, its derivatives have been synthesized through various innovative methods involving the transformation of dimethyl acetone-1,3-dicarboxylate into thiazole-5-carboxylates, indicating the chemical's utility in creating novel heterocyclic compounds with potential biological applications (Žugelj et al., 2009).

Antimicrobial Activity

Research has also explored the compound's derivatives for antimicrobial activities. For example, some derivatives synthesized from reactions involving pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones have shown promising antimicrobial effects against Staphylococcus aureus, highlighting the potential for these compounds in developing new antimicrobial agents (Sirakanyan et al., 2015).

Anti-Inflammatory and Analgesic Agents

Further studies have focused on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from this chemical structure, showcasing significant anti-inflammatory and analgesic activities. These findings suggest the chemical's derivatives as potential leads for the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Heterocyclic Ring System Exploration

The exploration of new heterocyclic ring systems utilizing this compound has been documented, leading to the development of thiazolo[4′,5′;4,5]thieno[3,2-d]pyrimidines. Such studies provide insights into the versatile chemical reactions and potential pharmacological properties of these new heterocycles (Athmani & Iddon, 1992).

Synthesis of Novel Thiophene Derivatives

Research has extended to the synthesis of novel thiophene derivatives showcasing various reactions and spectral characterizations. These studies contribute to the broader understanding of the compound's applications in creating diverse and potentially bioactive thiophene-based derivatives (Ahmed et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. If it is a bioactive compound, its mechanism of action would depend on its specific biological target .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It is always important to handle chemical compounds with appropriate safety measures .

Future Directions

The potential applications or future directions for this compound are not mentioned in the search results. Its utility would depend on its physical and chemical properties, as well as its biological activity if any .

properties

IUPAC Name

2,4-dimethyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c1-8-12(23-10(3)17-8)13(20)16-5-6-19-9(2)18-14-11(15(19)21)4-7-22-14/h4,7H,5-6H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAINNMUUNLBSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCCN2C(=NC3=C(C2=O)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.